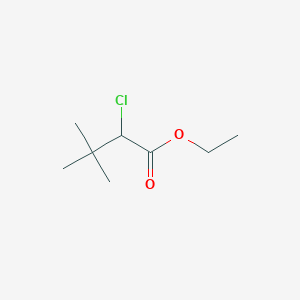
Ethyl 2-chloro-3,3-dimethylbutanoate
Descripción general
Descripción
Ethyl 2-chloro-3,3-dimethylbutanoate is a useful research compound. Its molecular formula is C8H15ClO2 and its molecular weight is 178.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2-chloro-3,3-dimethylbutanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies while presenting a comprehensive overview of its pharmacological properties.
This compound is an ester derived from butanoic acid, characterized by the presence of a chlorine atom at the second carbon and two methyl groups at the third carbon. The molecular formula is . The synthesis typically involves the chlorination of ethyl 3,3-dimethylbutanoate using thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selectivity at the desired position.
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly regarding its interaction with biological receptors and metabolic pathways.
The mechanism of action primarily involves its role as an electrophile due to the presence of the chlorine atom. This allows it to participate in nucleophilic substitution reactions, where the chlorine can be replaced by other nucleophiles. Such reactions are crucial in drug synthesis and metabolic pathways.
Pharmacological Effects
- Cytoprotective Activity : Similar compounds have demonstrated cytoprotective effects against gastrointestinal irritants. This compound may exhibit similar properties by enhancing mucosal resistance to irritants like aspirin or indomethacin .
- Enzyme Activity Modulation : The compound has been utilized in biochemical assays to study enzyme activities and metabolic pathways. Its reactivity allows it to serve as a substrate or inhibitor in various enzymatic reactions.
Study on Cytoprotection
A notable study examined the cytoprotective effects of related compounds on gastric mucosa. Results indicated that compounds with similar structures could significantly reduce ulcerogenic effects induced by NSAIDs . Although specific data on this compound was limited, the structural similarities suggest potential for similar protective mechanisms.
Enzymatic Assays
In biochemical research, this compound has been employed in assays to evaluate its impact on specific enzyme activities. For instance, it has been used to assess its role in metabolic pathways involving esterases and other hydrolases. These studies provide insights into how such compounds can influence metabolic processes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ethyl 2-bromo-3,3-dimethylbutanoate | Bromine at C2; similar steric effects | Studied for enzyme inhibition and metabolic pathways |
| Ethyl 2-chloro-3-methylbutanoate | Chlorine at C2; one less methyl group | Potential cytoprotective effects |
| Ethyl 2-chloro-4-methylpentanoate | Chlorine at C2; longer carbon chain | Investigated for anti-inflammatory properties |
Propiedades
IUPAC Name |
ethyl 2-chloro-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-5-11-7(10)6(9)8(2,3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKADJDLJMOJHSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















